Liothyronine-13C9,15N is a stable isotope-labeled derivative of triiodothyronine, which is an active form of thyroid hormone. This compound is particularly valuable in metabolic studies due to its ability to provide insights into thyroid hormone metabolism without the complications associated with radioactivity. The incorporation of carbon-13 and nitrogen-15 isotopes allows for precise tracking in various biochemical assays, especially using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) techniques.
Liothyronine-13C9,15N is synthesized from natural thyroid hormones, specifically through the modification of L-thyroxine or triiodothyronine. It falls under the classification of hormones, specifically thyroid hormones, which are crucial for regulating metabolism in the body. The compound is also classified as a stable isotope-labeled compound, making it useful for research applications that require tracking metabolic pathways.
The synthesis of Liothyronine-13C9,15N involves several steps that typically include:
For instance, one documented method involves synthesizing 3,5-diiodo-L-thyronine from L-tyrosine derivatives, followed by labeling with carbon-13 and nitrogen-15 isotopes to yield Liothyronine-13C9,15N .
Liothyronine-13C9,15N maintains a similar structure to that of natural triiodothyronine but includes specific isotopic substitutions. The molecular formula for Liothyronine is typically represented as C15H12I3N and has a molecular weight of approximately 650 g/mol. The isotopic labeling modifies this to include nine carbon-13 and one nitrogen-15 atom.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C15H12I3N (with isotopes) |
Molecular Weight | ~650 g/mol |
Isotope Composition | 9 Carbon-13, 1 Nitrogen-15 |
Liothyronine-13C9,15N undergoes various biochemical reactions typical of thyroid hormones:
These reactions are essential for understanding how Liothyronine-13C9,15N behaves in biological systems and its pharmacokinetics .
Liothyronine-13C9,15N is primarily used in scientific research applications including:
Liothyronine (T3) functions as the primary mediator of thyroid hormone action at the cellular level, exhibiting significantly greater biological potency than its precursor thyroxine (T4). The molecular mechanism involves high-affinity binding to nuclear thyroid hormone receptors (TRα and TRβ), with dissociation constants (Ki) of approximately 2.33 nM for both human isoforms [2] [5]. This binding initiates conformational changes in the receptor, leading to transcriptional activation or repression of target genes. The systemic regulation of T3 concentrations represents a complex homeostatic process involving multiple organs:
The exquisite sensitivity of this system becomes apparent in "low T3 syndrome," where systemic illness triggers adaptive reductions in active hormone through altered deiodinase activity and hormone conjugation—a phenomenon now recognized as a prognostic indicator in critical care [4].
Stable isotope labeling has revolutionized the study of hormone kinetics and metabolism by providing safer, more precise alternatives to radioisotopes. The incorporation of non-radioactive heavy isotopes (13C, 15N, 2H) creates molecules with distinct mass signatures detectable by mass spectrometry while maintaining identical chemical and biological properties to endogenous compounds. Liothyronine-13C9,15N exemplifies this approach, offering several critical advantages for metabolic research:
Table 1: Research Applications of Stable Isotope-Labeled Thyroid Hormone Analogs
Compound | Isotopic Enrichment | Primary Research Application | Detection Methodology |
---|---|---|---|
Liothyronine-13C9,15N | 9 x 13C, 1 x 15N | Internal standard for T3 quantification | LC-MS/MS, GC-MS |
Thyroxine-13C6 | 6 x 13C | Metabolic tracer studies | GC-MS |
Thyroxine-13C9 | 9 x 13C | Internal standard for T4 quantification | GC-MS |
Triiodothyronine sulfate-34S | 34S | Sulfation pathway kinetics | LC-MS/MS |
The analytical power of these labeled compounds was demonstrated in a pivotal study using capillary gas chromatography-mass spectrometry (GC-MS) with double derivatization (methanol/HCl followed by heptafluorobutyric anhydride). This approach achieved detection limits of 100 pg per injection for thyroxine and enabled simultaneous quantification of endogenous T4 and its 13C6-labeled analog in plasma samples, revealing complex enterohepatic recycling dynamics previously obscured by methodological limitations [4] [6].
The evolution of thyroid hormone tracers reflects broader technological shifts in endocrinology and analytical chemistry. The initial era (1940s-1970s) relied heavily on radioiodinated hormones (131I and later 125I), which enabled the first metabolic studies but presented significant limitations including radiological hazards, short half-lives, and the potential for label detachment through deiodination [3]. The development of radioimmunoassay (RIA) in the 1960s represented a major advancement for hormone measurement but still utilized iodine-125 labeled hormones as competitive tracers in antibody-based assays [3] [10].
The paradigm shift toward stable isotope labeling began in earnest during the 1970s-1980s, driven by three key factors: increasing safety concerns regarding radioactive materials, advances in mass spectrometry sensitivity, and the emergence of monoclonal antibody technology that facilitated nonisotopic immunometric assays for routine clinical testing [3]. Early stable-labeled thyroid hormones featured deuterium (2H) substitution, but these proved suboptimal due to potential kinetic isotope effects that could alter metabolism. This limitation prompted development of 13C- and 15N-labeled analogs with negligible mass-induced behavioral differences [4].
Liothyronine-13C9,15N (CAS: 1213569-04-0) emerged through sophisticated organic synthesis strategies using 13C9-L-tyrosine (99 atom % 13C) as the labeled precursor—an approach requiring multi-step optimization to preserve chiral integrity and achieve sufficient yield for research applications [4] [7]. These synthetic advances coincided with critical improvements in mass spectrometry interfaces, particularly the commercialization of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources in the 1990s, which dramatically enhanced sensitivity for intact hormone analysis [6].
Table 2: Evolution of Thyroid Hormone Analysis Methodologies
Era | Dominant Methodology | Tracer Type | Limitations | Advancements Enabled |
---|---|---|---|---|
1950s-1970s | Radioisotope Tracing | 131I, 125I-labeled hormones | Radiation hazard, short half-life, label detachment | First metabolic pathway characterization |
1960s-1990s | Radioimmunoassay (RIA) | 125I-labeled hormones | Limited specificity, antibody interference | Clinical measurement automation |
1980s-Present | Immunometric Assays | Non-isotopic | Between-method variability | High-throughput clinical testing |
1990s-Present | Isotope Dilution Mass Spectrometry | 13C, 15N-labeled hormones (e.g., Liothyronine-13C9,15N) | Instrument cost, technical expertise | Absolute quantification, reference methodology, metabolic mapping |
The current landscape positions Liothyronine-13C9,15N as a cornerstone in advanced thyroid research. Its application extends beyond basic science into clinical reference methodology, where it serves as a purity-certified internal standard for ID-MS—currently recognized as the definitive method for establishing reference measurement procedures for thyroid hormones in human serum [6] [7]. Future developments will likely focus on expanding these principles to additional metabolites (including sulfated and glucuronidated conjugates) and leveraging the compound in novel applications such as receptor occupancy studies and nanoscale imaging of hormone distribution in tissues [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8